瓦雷库滨

描述

瓦力考布林是一种小分子药物,以其强大的抗肿瘤活性而闻名。 它是一种血管破坏剂,可抑制微管蛋白聚合,使其对各种实体瘤有效 . 瓦力考布林已被研究用于治疗晚期结直肠癌和其他难治性实体瘤 .

科学研究应用

瓦力考布林具有广泛的科学研究应用,包括:

作用机制

准备方法

合成路线和反应条件: 瓦力考布林是作为活性化合物 S516 的缬氨酸前药合成的。 合成涉及在特定反应条件下将缬氨酸与 S516 偶联以形成瓦力考布林 . 该过程通常包括酯化和纯化等步骤,以达到所需的纯度和产率。

工业生产方法: 瓦力考布林的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。 该过程包括使用色谱等先进的纯化技术来分离最终产物 .

化学反应分析

反应类型: 瓦力考布林主要经历与其作为微管蛋白聚合抑制剂的作用相关的反应。这些反应包括:

抑制微管蛋白聚合: 瓦力考布林与微管蛋白结合并阻止其聚合,破坏细胞内的微管网络.

常用试剂和条件: 涉及瓦力考布林的反应通常需要特定的试剂,例如微管蛋白,以及有利于抑制聚合的条件。 这些条件包括控制温度和 pH 值,以确保最佳活性 .

形成的主要产物: 涉及瓦力考布林的反应形成的主要产物是肿瘤细胞内被破坏的微管网络,导致细胞死亡和肿瘤消退 .

相似化合物的比较

瓦力考布林在其作为微管蛋白聚合抑制剂和血管破坏剂的双重作用方面是独一无二的。类似的化合物包括:

S516: 瓦力考布林的活性代谢物,它也抑制微管蛋白聚合.

多西他赛: 另一种用于癌症治疗的微管抑制剂,但其作用机制不同.

生物活性

Valecobulin, also known as CKD-516, is a novel small molecule drug recognized for its significant antitumor activity. This compound functions primarily as a vascular disrupting agent (VDA) through its potent inhibition of β-tubulin polymerization, leading to the disruption of microtubule dynamics essential for tumor growth and survival. This article delves into the biological activity of Valecobulin, exploring its mechanisms, clinical applications, and research findings.

Target and Mode of Action

Valecobulin specifically targets β-tubulin, a critical component of microtubules. By inhibiting tubulin polymerization, it disrupts the formation and stability of microtubules within cells. This action results in two primary effects:

- Vascular Disruption : Valecobulin destroys established tumor vasculature, leading to tumor ischemia and necrosis.

- Cell Division Inhibition : The disruption in microtubule dynamics impairs normal cellular processes such as mitosis and intracellular transport, ultimately inducing cell death .

Preclinical Studies

Valecobulin has demonstrated potent antitumor activity in various preclinical models. Studies have shown that it effectively reduces tumor volume in murine models of solid tumors by disrupting the tumor's blood supply .

Clinical Trials

Valecobulin has been evaluated in several clinical trials, particularly for treating advanced colorectal cancer and other refractory solid tumors. Key findings from these trials include:

- Phase I Trial : In a study involving 39 patients with metastatic colorectal cancer treated with irinotecan combined with Valecobulin, significant reductions in tumor volume were observed (p = 0.006) compared to irinotecan alone (p = 0.048)【2】.

- Phase II Trials : Ongoing studies are assessing its efficacy in larger populations and different cancer types, focusing on safety profiles and optimal dosing strategies【2】【6】.

Case Studies

Several case studies have highlighted the effectiveness of Valecobulin in clinical settings:

- Case Study on Colorectal Cancer : A patient with advanced colorectal adenocarcinoma showed a notable response to Valecobulin combined with standard chemotherapy, leading to a marked decrease in tumor size and improved quality of life【2】.

- Combination Therapy : In another case, Valecobulin was used alongside other chemotherapeutic agents, demonstrating enhanced efficacy against resistant tumor types【5】.

Comparative Analysis

To understand Valecobulin's unique position among other antitumor agents, a comparison with similar compounds is essential:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Valecobulin | β-tubulin polymerization inhibitor | Dual role as a VDA; effective against solid tumors |

| Docetaxel | Tubulin stabilizer | Promotes polymerization; different therapeutic approach |

| Paclitaxel | Tubulin stabilizer | Similar to Docetaxel but with distinct binding properties |

属性

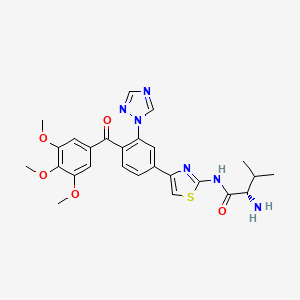

IUPAC Name |

(2S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O5S/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4/h6-14,22H,27H2,1-5H3,(H,30,31,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKRUIXIDCWALA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152252 | |

| Record name | CKD-516 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188371-47-2 | |

| Record name | CKD-516 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188371472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CKD-516 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALECOBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48P97V001 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Valecobulin exert its anti-cancer effect, particularly in the context of colorectal cancer?

A1: Valecobulin functions as a Vascular Disrupting Agent (VDA) by inhibiting tubulin polymerization. [] This mechanism disrupts the formation of new blood vessels (neovascularization) within tumors, a process essential for tumor growth and survival. By targeting tubulin, Valecobulin primarily affects the central regions of tumors, which are often resistant to conventional chemotherapy drugs. [] This mechanism makes it a promising candidate for treating solid tumors, including colorectal cancer, where neovascularization plays a critical role in tumor progression.

Q2: What were the key findings from the Phase I clinical trial investigating Valecobulin in combination with irinotecan for treating metastatic colorectal cancer?

A2: The Phase I study evaluated the safety and efficacy of Valecobulin combined with irinotecan in patients with metastatic colorectal cancer who had received prior irinotecan-based therapies. [] The study demonstrated that this combination had a manageable safety profile with no dose-limiting toxicities observed up to a specific dose level. [] Moreover, the combination showed preliminary antitumor activity, with a median progression-free survival exceeding expectations based on previous treatments. [] These findings suggest that Valecobulin, in combination with irinotecan, holds promise for treating metastatic colorectal cancer, particularly in patients who have developed resistance to previous therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。